
4-(Aminomethyl)-1-propylpyrrolidin-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)-1-propylpyrrolidin-2-one hydrochloride, also known as 4-AMP, is a psychoactive compound that belongs to the pyrrolidinone class. It is a research chemical that is used in scientific research to study the effects of stimulants on the brain. 4-AMP is a relatively new compound, and its properties and effects are still being studied.
Applications De Recherche Scientifique
Asymmetric Synthesis and Antibacterial Agents
- Asymmetric Synthesis in Medicinal Chemistry : The compound has been explored for its potential in the asymmetric synthesis of antibacterial agents. For instance, its enantiomers have demonstrated significant differences in antibacterial activity, indicating its practical significance in clinical applications (Rosen et al., 1988).
Synthesis and Properties of Analogs
- Synthesis of Antibacterial Analogs : Research has focused on synthesizing and studying the antibacterial activity of various analogs of the compound. These studies have been instrumental in understanding structure-activity relationships and developing more effective antibacterial compounds (Egawa et al., 1984).
Applications in Enzymatic Reactions
- Catalysis in Enzymatic Reactions : The compound has been used in studies involving dynamic kinetic resolution catalyzed by ω-transaminases, showcasing its role in enzymatic reactions and asymmetric syntheses (Koszelewski et al., 2009).
Imidazolidin-4-one Synthesis
- Imidazolidin-4-one Synthesis : Its derivatives have been used in the synthesis of imidazolidin-4-ones, commonly employed in bioactive oligopeptides as proline surrogates or for protection of N-terminal amino acids against hydrolysis (Ferraz et al., 2007).
Slow Release of Bioactive Volatile Carbonyl Derivatives
- Controlled Release Applications : Research has also been conducted on its use in practical applications for the controlled release of fragrant aldehydes and ketones (Trachsel et al., 2012).
Calcium Antagonists and Antioxidant Activity
- Calcium Overload Inhibition and Antioxidant Activity : Studies have explored its role in the development of novel calcium antagonists with both calcium overload inhibition and antioxidant activity (Kato et al., 1999).
Synthesis of Imidazolidin-4-ones
- Synthesis Techniques : The compound has been used in the synthesis of imidazolidin-4-ones, highlighting efficient and safe procedures suitable for scale-up production (Cheng Qing-fang, 2005).
Spectroscopic Characterization and Crystal Structures
- Spectroscopic and Crystallographic Studies : Its derivatives have been subject to comprehensive chemical characterization, providing valuable data for identification and analysis (Kuś et al., 2016).
Synthesis of 4-Fluoropyrrolidine Derivatives
- Medicinal Chemistry Applications : The compound is utilized in the synthesis of 4-fluoropyrrolidine derivatives, which have applications in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).
Propriétés
IUPAC Name |
4-(aminomethyl)-1-propylpyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-2-3-10-6-7(5-9)4-8(10)11;/h7H,2-6,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJZXZRHFNKGJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CC1=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-1-propylpyrrolidin-2-one hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

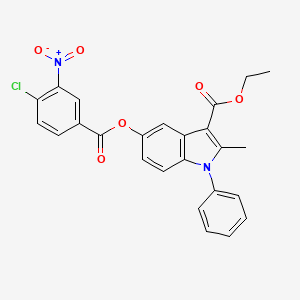
![N-(1-cyano-1-methylethyl)-N-methyl-2-{4-[(2-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2741611.png)
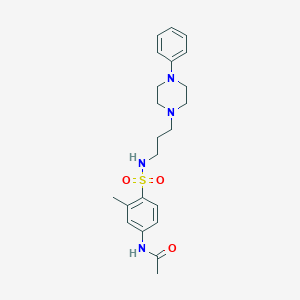
![N-(3,5-dimethylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2741617.png)
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2741618.png)
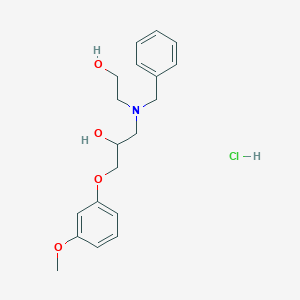
![ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-1H-pyrazole-4-carboxylate](/img/structure/B2741620.png)
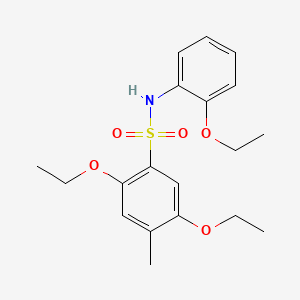
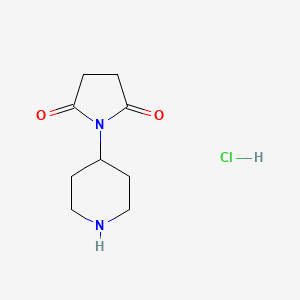
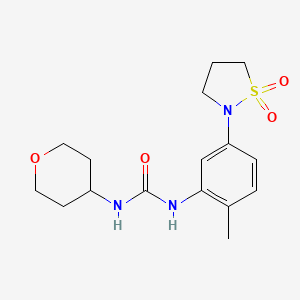
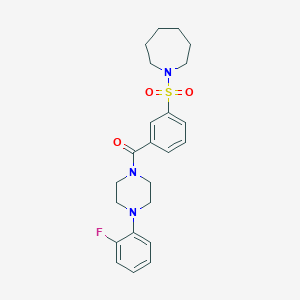
![1-((2-fluorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2741628.png)

![N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2741631.png)